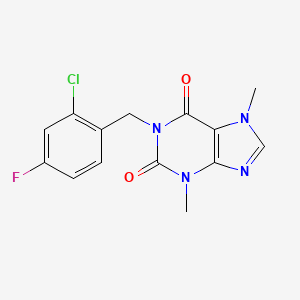
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CFP or CFP-10, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of purine derivatives and has been found to possess a range of biochemical and physiological effects.
Applications De Recherche Scientifique
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have a range of potential therapeutic applications, including as an anticancer agent, an antiviral agent, and a neuroprotective agent. In vitro studies have shown that 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione inhibits the growth of various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. Additionally, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have antiviral activity against hepatitis B virus and herpes simplex virus. Furthermore, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect against neurotoxicity induced by glutamate and oxidative stress.
Mécanisme D'action
The exact mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair in cancer cells. Additionally, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of cell survival and inflammation.
Biochemical and Physiological Effects:
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have a range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. Additionally, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to modulate the expression of various genes involved in cell proliferation, survival, and differentiation. Furthermore, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit the growth of various cancer cell lines. However, 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including the optimization of its synthesis method to improve yield and purity, the exploration of its potential as a therapeutic agent for various diseases, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to investigate the potential side effects and toxicity of 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, as well as its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 2-chloro-4-fluorobenzylamine with 3,7-dimethylxanthine in the presence of acetic anhydride and triethylamine. The resulting product is then purified by column chromatography to obtain 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione in high purity. This method has been reported to yield 1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione with a purity of over 99%.
Propriétés
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN4O2/c1-18-7-17-12-11(18)13(21)20(14(22)19(12)2)6-8-3-4-9(16)5-10(8)15/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKWKOCYXPBRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

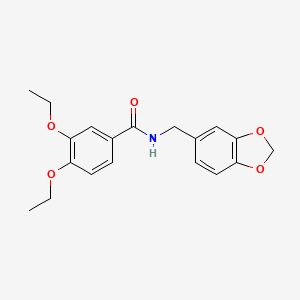
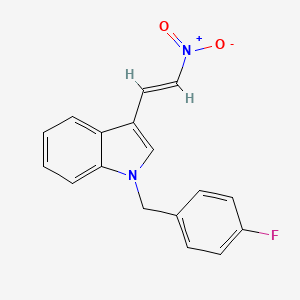
![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)

![5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5808343.png)


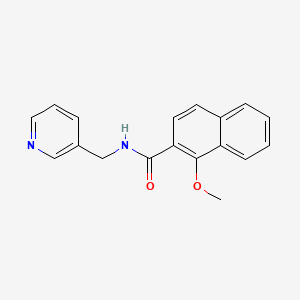

![diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5808386.png)
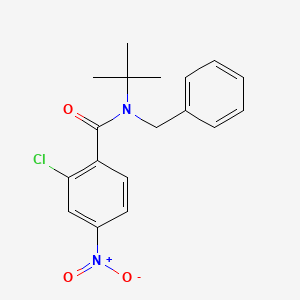
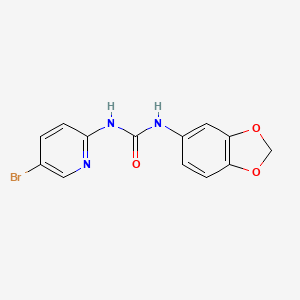
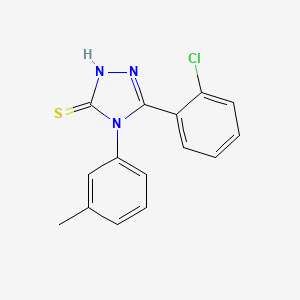
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B5808423.png)